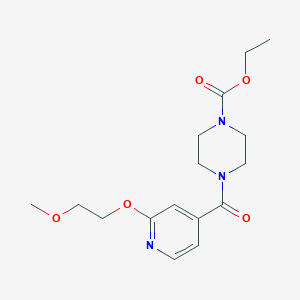
Ethyl 4-(2-(2-methoxyethoxy)isonicotinoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(2-methoxyethoxy)isonicotinoyl)piperazine-1-carboxylate, also known as JNJ-7777120, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective antagonist of the adenosine A2A receptor and has been shown to have promising therapeutic effects in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Ethyl 4-(2-(2-methoxyethoxy)isonicotinoyl)piperazine-1-carboxylate and related compounds have been the subject of various scientific research efforts focused on synthesizing novel heterocyclic compounds with potential biological activities. For instance, derivatives of piperazine, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. Some compounds have shown promising results against test microorganisms, indicating the relevance of these derivatives in the development of new antimicrobial agents (Bektaş et al., 2007). Similarly, various 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized and tested for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing some compounds with significant biological potentials (Mermer et al., 2018).
Crystal Engineering and Physical Properties
Research has also been conducted on organic crystal engineering involving piperazine derivatives. Studies on the crystal packing and thermochemistry of piperazinediones derived from certain acids have shown the influence of substituent chain length on the crystalline structure and thermal properties. This research is crucial for understanding the material properties of piperazine derivatives, including this compound, which can have implications for their storage, stability, and application in various fields (Wells et al., 2012).
Synthesis Techniques and Methodologies
Advancements in the synthesis techniques of piperazine and related compounds, such as this compound, have been explored. For example, the scale-up synthesis of compounds with dopamine uptake inhibitory activity demonstrates the development of efficient and environmentally friendly processes for the preparation of piperazine derivatives. These methodologies aim to minimize the use of harmful reagents and improve overall yields, showcasing the ongoing efforts to enhance the production processes for pharmaceutical and chemical research applications (Ironside et al., 2002).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-3-23-16(21)19-8-6-18(7-9-19)15(20)13-4-5-17-14(12-13)24-11-10-22-2/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUYBCVTKMMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2932550.png)

![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2932553.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)
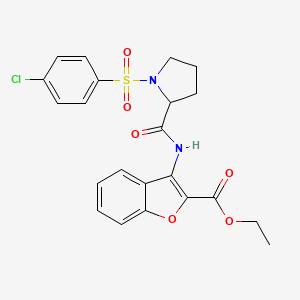
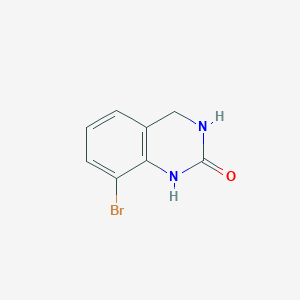
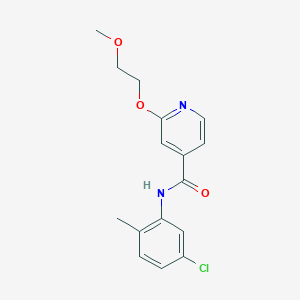
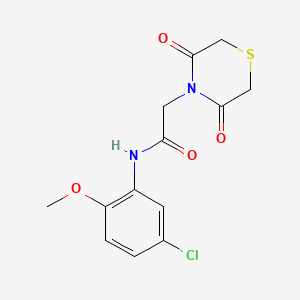
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)